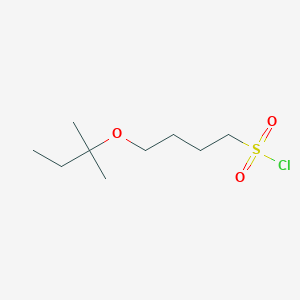
4-(Tert-pentyloxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are commonly used as intermediates in organic synthesis. The structure of this compound includes a sulfonyl chloride group attached to a butane chain, which is further substituted with a 2-methylbutan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride typically involves the reaction of 4-hydroxybutane-1-sulfonyl chloride with 2-methylbutan-2-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions.
Industrial Production Methods: In an industrial setting, the production of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Medicine: It is used in the development of drugs, particularly those that target specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound can react with amino groups on proteins, leading to the formation of sulfonamide bonds.
Comparación Con Compuestos Similares
- 4-[(2-methylbutan-2-yl)oxy]benzene-1-sulfonyl chloride
- 4-[(2-methylbutan-2-yl)oxy]methylbenzenesulfonyl chloride
Comparison:
- Reactivity: The reactivity of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride is similar to that of other sulfonyl chlorides, but the presence of the 2-methylbutan-2-yl group can influence the steric and electronic properties of the compound, affecting its reactivity.
- Applications: While similar compounds may have overlapping applications, the specific structure of 4-[(2-methylbutan-2-yl)oxy]butane-1-sulfonyl chloride can make it more suitable for certain reactions or applications, particularly those requiring specific steric or electronic properties.
Propiedades
Fórmula molecular |
C9H19ClO3S |
|---|---|
Peso molecular |
242.76 g/mol |
Nombre IUPAC |
4-(2-methylbutan-2-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-4-9(2,3)13-7-5-6-8-14(10,11)12/h4-8H2,1-3H3 |
Clave InChI |
IKRDNQLKWQYDRM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


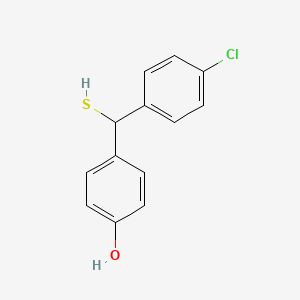
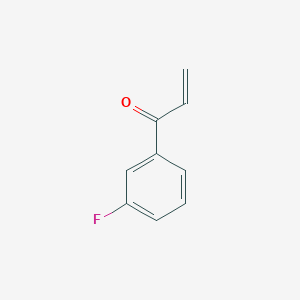
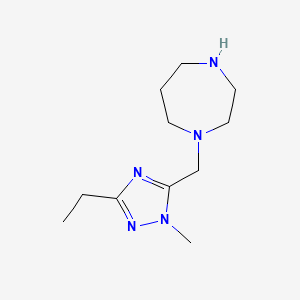

![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
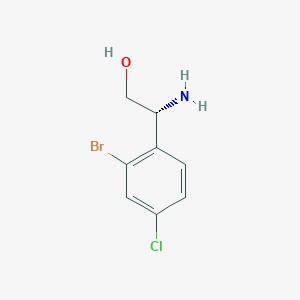
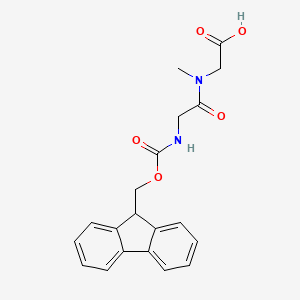
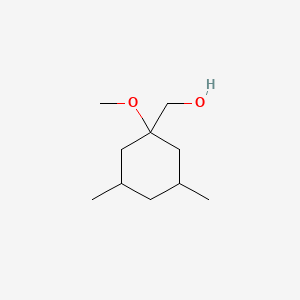
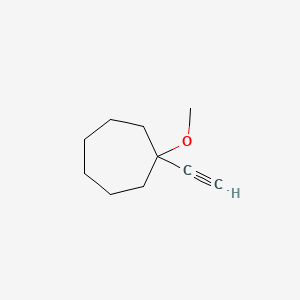
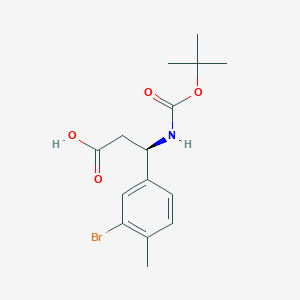
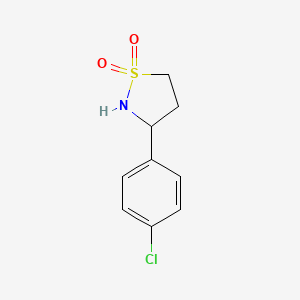


![1-Methyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13627195.png)
